Carboximidamide vs. Carboxamide Bioisosteric Replacement: Hydrogen-Bond Capacity and Topological Polar Surface Area Shift
When assessing 1H-1,2,3-triazole-4-carboximidamide hydrochloride as a carboxamide replacement, the carboximidamide group adds one additional hydrogen-bond donor relative to a primary carboxamide while preserving the hydrogen-bond acceptor count. The computed topological polar surface area (TPSA) of the free base is 91.4 Ų [1], which is approximately 15–20 Ų higher than the typical TPSA of 1,2,3-triazole-4-carboxamide (~72–76 Ų). This increase in polar surface area can modulate membrane permeability and oral bioavailability in a predictable, design-controllable manner.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 4; TPSA = 91.4 Ų (free base of 1808444-75-8) |
| Comparator Or Baseline | 1,2,3-Triazole-4-carboxamide (typical HBD = 3; TPSA ≈ 72–76 Ų) |
| Quantified Difference | ΔTPSA ≈ +15 to +19 Ų; ΔHBD = +1 |
| Conditions | Computed properties; TPSA from Cactvs 3.4.8.18; HBD from standard donor-count rules |
Why This Matters
For procurement decisions in lead optimization, the systematically higher TPSA and additional H-bond donor of the carboximidamide scaffold offer a rational design vector to fine-tune permeability-solubility trade-offs without altering the core triazole geometry.
- [1] PubChem. (2025). 1H-1,2,3-Triazole-4-carboximidamide hydrochloride (CID 136981736) – Computed Properties. National Library of Medicine. View Source
